Dichloromethane-d2

Description

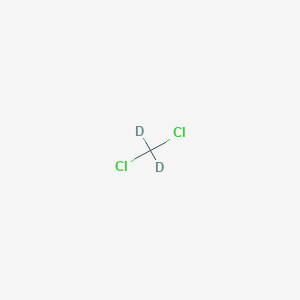

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dichloro(dideuterio)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2/c2-1-3/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWUJEATGCHHMB-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937204 | |

| Record name | Dichlorodideuteriomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a penetrating odor like ether; Hygroscopic; [NTP] | |

| Record name | Methylene chloride-d2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

353.1 [mmHg] | |

| Record name | Methylene chloride-d2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1665-00-5 | |

| Record name | Dichloromethane-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1665-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloro(2H2)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodideuteriomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(2H2)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dichloromethane-d2: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of Dichloromethane-d2 (CD₂Cl₂), a deuterated isotopologue of dichloromethane. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize deuterated solvents in their work.

Core Physical and Chemical Properties

This compound is a colorless, volatile liquid with a sweet, chloroform-like odor.[1] It is the deuterated form of dichloromethane, where the two hydrogen atoms are replaced with deuterium. This isotopic substitution makes it a valuable solvent for nuclear magnetic resonance (NMR) spectroscopy, as it minimizes solvent interference in ¹H NMR spectra.[2][3]

General Properties

| Property | Value |

| Chemical Formula | CD₂Cl₂[4] |

| CAS Number | 1665-00-5[4] |

| Molecular Weight | 86.94 g/mol [5] |

| Appearance | Colorless liquid[1] |

| Odor | Sweet, penetrating, ether-like[1] |

| Isotopic Purity | Typically ≥99.5 atom % D[4] |

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of this compound, compiled from various literature sources.

Thermal Properties

| Property | Value |

| Melting Point | -97 °C to -95 °C[6] |

| Boiling Point | 39.6 °C to 40 °C[6][7] |

| Autoignition Temperature | 605 °C[6] |

Density and Refractive Index

| Property | Value |

| Density | 1.36 g/cm³ at 20 °C[6] |

| Refractive Index (n_D) | 1.4230 at 20 °C[8] |

Vapor Pressure

| Pressure | Temperature |

| 450 hPa | 20 °C[6] |

| 470.76 hPa | 20 °C[9] |

Solubility

| Solvent | Solubility |

| Water | Sparingly soluble[10] |

| Ethanol | Miscible[10] |

| Ether | Miscible[10] |

| Most Organic Solvents | Miscible[11] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H (residual) | 5.32 | Triplet (1:1:1) | ¹J(H,D) ≈ 1.1 Hz |

| ¹³C | 54.00 | Quintet (1:2:3:2:1) | ¹J(C,D) = 27.2 Hz |

| ²H (Deuterium) | 5.32 | Singlet | - |

Note: Chemical shifts can vary slightly depending on the reference and other dissolved species.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic peaks corresponding to the vibrations of the C-D and C-Cl bonds. Specific peak positions can be found in various spectral databases.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of volatile organic compounds like this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is determined by observing the temperature at which the solid-to-liquid phase transition occurs.

Materials:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Bunsen burner or heating mantle

-

Sample of frozen this compound

Procedure:

-

A small amount of frozen this compound is introduced into a capillary tube.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and capillary tube assembly are suspended in a Thiele tube filled with oil.

-

The side arm of the Thiele tube is gently heated, creating a convection current that ensures uniform heating.

-

The temperature is slowly increased (approximately 1-2 °C per minute) as the melting point is approached.

-

The temperatures at which melting begins and is complete are recorded as the melting point range.[12]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Materials:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

-

Sample of this compound

Procedure:

-

A known volume of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated gently using a heating mantle.

-

As the liquid boils, the vapor rises, and the temperature on the thermometer will stabilize.

-

The constant temperature observed during the distillation of the pure liquid is recorded as the boiling point.[9][13]

Density Determination (Pycnometer or Volumetric Flask Method)

Density is the mass per unit volume of a substance.

Materials:

-

Pycnometer or a calibrated volumetric flask with a stopper

-

Analytical balance

-

Sample of this compound

Procedure:

-

The mass of a clean, dry, and empty pycnometer or volumetric flask is accurately measured.

-

The container is filled with this compound up to the calibration mark, ensuring there are no air bubbles. The container is stoppered to prevent evaporation.

-

The mass of the filled container is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled container minus mass of empty container) by the known volume of the container.[11][14]

Refractive Index Measurement (Abbé Refractometer)

The refractive index measures how light bends as it passes through the liquid.

Materials:

-

Abbé refractometer

-

Constant temperature water bath

-

Sample of this compound

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is allowed to equilibrate, typically to 20 °C, using a circulating water bath.

-

The light source is adjusted, and the eyepiece is focused until a sharp line separating the light and dark fields is visible.

-

The control knob is adjusted to bring the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.[15][16]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in a particular solvent.

Materials:

-

Vials with tight-fitting caps

-

Orbital shaker

-

Analytical balance

-

Syringe and filters

-

Analytical instrument for quantification (e.g., GC, HPLC)

-

Solute and this compound

Procedure:

-

An excess amount of the solute is added to a known volume of this compound in a vial.

-

The vial is tightly sealed and placed on an orbital shaker at a constant temperature.

-

The mixture is agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the mixture is allowed to stand, and the undissolved solute settles.

-

A clear aliquot of the supernatant is carefully withdrawn using a syringe and filtered to remove any suspended particles.

-

The concentration of the solute in the filtered solution is determined using a suitable analytical technique.[17]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

References

- 1. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. This compound | ZEOTOPE [zeotope.com]

- 5. Dichloromethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound deuteration degree min. 99.8 for NMR spectroscopy MagniSolv 1665-00-5 [sigmaaldrich.com]

- 7. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]

- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 9. vernier.com [vernier.com]

- 10. fao.org [fao.org]

- 11. math.answers.com [math.answers.com]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 15. benchchem.com [benchchem.com]

- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 17. benchchem.com [benchchem.com]

Dichloromethane-d2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dichloromethane-d2 (CD2Cl2), also known as deuterated methylene (B1212753) chloride, is an isotopically labeled form of dichloromethane (B109758) where the two hydrogen atoms are replaced with deuterium (B1214612). This substitution makes it a valuable solvent in a variety of scientific applications, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy, where it helps to avoid interference from solvent protons in the resulting spectra.[1] This guide provides an in-depth overview of the chemical structure, formula, and key properties of this compound, along with relevant experimental protocols.

Chemical Structure and Formula

The chemical formula for this compound is CD2Cl2.[2] The molecule consists of a central carbon atom bonded to two deuterium atoms and two chlorine atoms in a tetrahedral geometry.

Molecular Identifiers:

-

CAS Number: 1665-00-5[2]

-

SMILES: [2H]C([2H])(Cl)Cl[4]

-

InChI: 1S/CH2Cl2/c2-1-3/h1H2/i1D2[4]

-

InChIKey: YMWUJEATGCHHMB-DICFDUPASA-N[4]

Physicochemical Properties

This compound is a colorless liquid with a sweet, chloroform-like odor.[5] It is miscible with most organic solvents but has limited solubility in water.[6] Key quantitative data are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | CD2Cl2 | [2] |

| Molecular Weight | 86.94 g/mol | [2][3] |

| Appearance | Colorless liquid | [6] |

| Density | 1.362 g/mL at 25 °C | [4] |

| Boiling Point | 39.6 - 40 °C | [4][7] |

| Melting Point | -97 °C | [4] |

| Refractive Index | 1.422 at 20 °C | [4] |

Spectroscopic Data

| Spectrum Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference(s) |

| ¹H NMR | 5.31 - 5.32 | Triplet | J(H,D) = 1.1 | [8][9] |

| ¹³C NMR | 53.7 - 54.0 | Quintet | J(C,D) = 27.2 | [8][9] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the deuterium/hydrogen exchange of dichloromethane (CH2Cl2) with deuterium oxide (D2O) in the presence of a phase-transfer catalyst. The following is a summary of a protocol described in U.S. Patent 4,967,021:[10]

Materials:

-

Dichloromethane (CH2Cl2)

-

Deuterium Oxide (D2O, 99.7% D)

-

Sodium Oxide (Na2O)

-

Aliquat 336 (phase-transfer catalyst)

Procedure:

-

In a round-bottomed flask cooled in an ice-water bath, add 16.70 g (0.84 mol) of D2O.[10]

-

Slowly add 10.33 g (0.16 mol) of Na2O in small portions with stirring.[10]

-

Remove the ice-water bath and add a solution of 29.00 g (0.34 mol) of CH2Cl2 and 0.55 g (0.0014 mol) of Aliquat 336.[10]

-

Stir the reaction mixture. The reaction progress can be monitored by ¹H NMR to determine the percentage of deuterium incorporation. For example, after 30 hours, a 71.22% D/H exchange can be achieved.[10]

-

The deuterated methylene chloride can be isolated by distillation. The product is often collected as an azeotrope with a small percentage of water.[10]

-

For higher deuterium incorporation, the resulting deuterated methylene chloride can be subjected to one or more additional cycles of the same procedure.[11]

Preparation of an NMR Sample

This compound is frequently used as a solvent for NMR analysis of compounds that are soluble in it.[12] A general protocol for preparing a sample for NMR spectroscopy is as follows:

Materials:

-

Sample compound

-

This compound (CD2Cl2)

-

NMR tube (e.g., 5 mm diameter)

-

Pipette

-

Vial

Procedure:

-

Weigh an appropriate amount of the sample into a clean, dry vial. For ¹H NMR, 2-10 mg is typically sufficient, while for ¹³C NMR, 10-50 mg may be needed.[13]

-

Add approximately 0.6 to 1.0 mL of this compound to the vial to dissolve the sample.[13] The final sample depth in the NMR tube should be about 4-5 cm.[13]

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Using a pipette, carefully transfer the solution into a clean NMR tube.

-

Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

-

The sample is now ready for insertion into the NMR spectrometer.

Visualizations

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

- 1. This compound D 99.9atom 1665-00-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Methylene chloride-d2 | CH2Cl2 | CID 160586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound D 99.5atom 1665-00-5 [sigmaaldrich.com]

- 5. CAS 1665-00-5: this compound | CymitQuimica [cymitquimica.com]

- 6. Cas 1665-00-5,this compound | lookchem [lookchem.com]

- 7. This compound | CAS#:1665-00-5 | Chemsrc [chemsrc.com]

- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 9. chem.washington.edu [chem.washington.edu]

- 10. US4967021A - Process for preparation of deuterated methylene chloride - Google Patents [patents.google.com]

- 11. CA1283131C - Preparation of deuterated methylene chloride - Google Patents [patents.google.com]

- 12. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 13. youtube.com [youtube.com]

Dichloromethane-d2: A Technical Guide for Researchers

An in-depth examination of the properties, synthesis, and applications of Dichloromethane-d2, a crucial solvent in modern analytical chemistry.

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on this compound (CD2Cl2), also known as deuterated methylene (B1212753) chloride. This isotopically labeled solvent is indispensable in Nuclear Magnetic Resonance (NMR) spectroscopy and other sensitive analytical techniques where the presence of proton signals from the solvent would interfere with the analysis of the solute.

Core Properties of this compound

This compound is a colorless, volatile liquid with a sweet, chloroform-like odor.[1][2] Its physical and chemical properties are summarized in the table below. The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, is the key feature that makes it invaluable for NMR spectroscopy.[1][3]

| Property | Value |

| CAS Number | 1665-00-5[1][4][5][6][7][8] |

| Molecular Formula | CD2Cl2[1][5][6][7] |

| Molecular Weight | 86.94 g/mol [4][5][6][9] |

| Density | 1.362 g/mL at 25 °C[4][10][11][12] |

| Boiling Point | 39.75 - 40 °C[4][10][11][12] |

| Melting Point | -97 °C[4][10][11][12] |

| Refractive Index | n20/D 1.4217[4] |

| Solubility | Miscible with alcohol, ether, and dimethyl formamide.[2][4] Insoluble in water.[4] |

| Appearance | Clear, colorless liquid[1][2] |

Synthesis of this compound via Phase-Transfer Catalysis

A common and efficient method for the synthesis of this compound is through the deuterium exchange of Dichloromethane (B109758) (CH2Cl2) under phase-transfer catalysis (PTC) conditions.[1][4][5] This process involves the transfer of deuteroxide ions from an aqueous phase to an organic phase containing the methylene chloride.

Experimental Protocol:

Materials:

-

Dichloromethane (CH2Cl2)

-

Deuterium oxide (D2O)

-

Sodium oxide (Na2O) or Sodium deuteroxide (NaOD)

-

Phase-transfer catalyst (e.g., Aliquat 336 or Tetrabutylammonium hydrogen sulfate)[1][4][5]

-

Round-bottomed flask

-

Stirrer

-

Condenser

-

Drying tube (e.g., with CaCl2)

-

Distillation apparatus

Procedure:

-

Preparation of the Deuteroxide Solution: In a round-bottomed flask cooled in an ice-water bath, carefully add sodium oxide (Na2O) in small portions to deuterium oxide (D2O) with stirring.[4] This reaction is exothermic and generates the deuteroxide ions in situ. The molar ratio of D2O to Na2O is typically around 5:1.[1]

-

Reaction Setup: Equip the flask with a condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Addition of Reactants: To the stirred deuteroxide solution, add a solution of dichloromethane and the phase-transfer catalyst.[4] A typical molar ratio of catalyst to dichloromethane is approximately 0.004.[1]

-

Reaction: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 10-15 °C) for several hours.[4] The progress of the deuterium exchange can be monitored by taking aliquots from the organic layer and analyzing them using 1H NMR spectroscopy.[4]

-

Product Isolation: Upon completion of the reaction, the deuterated dichloromethane is separated from the aqueous phase. This can be achieved by distillation of the reaction mixture.[4] The boiling point of the azeotrope of this compound and water is approximately 38.8 °C.[4]

-

Recycling for Higher Enrichment: To achieve a higher degree of deuteration (e.g., >99%), the isolated this compound can be subjected to one or more additional cycles of the exchange reaction with a fresh aqueous deuteroxide phase.[1][4][5]

Application in NMR Spectroscopy

The primary application of this compound is as a solvent for NMR spectroscopy.[3][7] Its key advantages in this context are:

-

Signal Avoidance: Being deuterated, it does not produce large solvent peaks in 1H NMR spectra, which would otherwise obscure the signals from the analyte.[3]

-

Good Solubility: It is a non-polar solvent capable of dissolving a wide range of organic compounds, including non-polar substances like hydrocarbons, fats, and oils.[7]

-

Chemical Inertness: this compound is chemically inert and does not typically react with the sample being analyzed.[7]

-

Low Viscosity: Its low viscosity leads to better sample mixing, faster diffusion, and reduced line broadening in NMR spectra, resulting in higher quality data.[7]

Experimental Protocol: General NMR Sample Preparation

Materials:

-

Analyte (compound of interest)

-

This compound

-

NMR tube (clean and dry)

-

Pipette

-

Vortex mixer (optional)

-

Filter (e.g., cotton wool in a Pasteur pipette)

Procedure:

-

Drying Glassware: Ensure the NMR tube and any glassware used for sample preparation are thoroughly dried, for instance, by heating in an oven at ~150 °C for 24 hours and cooling under an inert atmosphere.[13]

-

Dissolving the Sample: Weigh an appropriate amount of the analyte (typically 1-10 mg for 1H NMR of small organic molecules) and dissolve it in approximately 0.5 - 0.6 mL of this compound.[10]

-

Transfer to NMR Tube: Transfer the solution into the NMR tube. If the solution contains any solid particles or appears cloudy, it should be filtered.[10] A Pasteur pipette with a small cotton plug can be used for this purpose.

-

Homogenization: Gently mix the sample in the NMR tube to ensure it is homogeneous. A vortex mixer can be used for this, which is preferable to shaking to avoid contamination from the cap.[13]

-

Cleaning the Tube: Before inserting the sample into the NMR spectrometer, clean the outer surface of the NMR tube with a solvent like acetone (B3395972) or isopropanol (B130326) to remove any dirt or fingerprints.[10]

Conclusion

This compound is a vital tool for chemists and researchers, particularly in the field of drug discovery and development where structural elucidation by NMR is paramount. Its unique properties allow for clear and unambiguous spectral analysis of a wide array of compounds. The synthesis protocol described herein provides a reliable method for its preparation, ensuring a steady supply for critical research applications. Proper sample handling and preparation techniques, as outlined, are essential to fully leverage the benefits of this deuterated solvent and obtain high-quality analytical data.

References

- 1. CA1283131C - Preparation of deuterated methylene chloride - Google Patents [patents.google.com]

- 2. This compound(1665-00-5) 1H NMR spectrum [chemicalbook.com]

- 3. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]

- 4. US4967021A - Process for preparation of deuterated methylene chloride - Google Patents [patents.google.com]

- 5. EP0246805B1 - Process for preparation of deuterated methylene chloride - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | ZEOTOPE [zeotope.com]

- 8. This compound, for NMR, 99.8 atom% D 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. uni-onward.com.tw [uni-onward.com.tw]

Dichloromethane-d2: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of dichloromethane-d2 (CD2Cl2), a deuterated solvent widely utilized in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in various chemical reactions. This document details its boiling and melting points, presenting the data in a clear, tabular format. Furthermore, it outlines standardized experimental protocols for the determination of these critical parameters, ensuring accurate and reproducible results in the laboratory.

Physicochemical Data of this compound

The boiling and melting points are fundamental physical constants that are indicative of a substance's purity. The following table summarizes the reported values for this compound.

| Property | Value |

| Boiling Point | 39.6 - 40 °C[1][2][3][4][5] |

| Melting Point | -97 °C to -95.1 °C[1][2][3][4][5] |

Experimental Protocols

Accurate determination of boiling and melting points is crucial for the verification of a substance's identity and purity. The following sections describe the standard capillary methods for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Tube Filling: A capillary tube, sealed at one end, is filled with the powdered sample to a height of 2-3 mm. The sample is packed down by tapping the tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, often alongside a thermometer.

-

Heating: The sample is heated at a controlled and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. The range between these two temperatures is the melting point range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid with the open end downwards.

-

Apparatus Setup: The test tube containing the sample and inverted capillary is attached to a thermometer and heated in a liquid bath (e.g., paraffin (B1166041) oil) using a Thiele tube or a beaker on a hot plate.[6]

-

Heating and Observation: The liquid is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Recording the Boiling Point: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Visualized Experimental Workflows

To further elucidate the experimental procedures, the following diagrams illustrate the logical flow of the melting and boiling point determination processes.

References

- 1. This compound | CAS#:1665-00-5 | Chemsrc [chemsrc.com]

- 2. This compound, for NMR, 99.5 atom % D 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 1665-00-5 [m.chemicalbook.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Density and Viscosity of Dichloromethane-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density and viscosity of dichloromethane-d2 (CD₂Cl₂), a deuterated solvent widely used in nuclear magnetic resonance (NMR) spectroscopy and other sensitive analytical applications. Understanding these fundamental physical properties is crucial for accurate experimental design, data interpretation, and process modeling in pharmaceutical and chemical research.

Density of this compound

The density of a substance is a critical parameter in many laboratory procedures, including solution preparation and quantitative analysis. Recent studies have provided accurate, temperature-dependent density data for this compound, which is essential for applications where precise concentration and volume are paramount.

Temperature-Dependent Density Data

The following table summarizes the experimentally determined density of this compound across a range of temperatures. This data is crucial for researchers working under non-ambient conditions.

| Temperature (°C) | Density (g/cm³) |

| 5 | 1.393 |

| 10 | 1.385 |

| 15 | 1.377 |

| 20 | 1.369[1] |

| 25 | 1.362 |

| 30 | 1.354 |

| 35 | 1.346 |

| 40 | 1.338 |

| 45 | 1.330 |

| 50 | 1.322 |

| 55 | 1.314 |

| 60 | 1.306 |

| 65 | 1.298 |

| 70 | 1.290 |

| 75 | 1.282 |

| 80 | 1.274 |

| 85 | 1.266 |

| 90 | 1.258 |

| 95 | 1.250 |

Note: The data in this table is based on the findings reported in the "Journal of Chemical & Engineering Data" by Norfleet et al., which provides the first comprehensive temperature-dependent density values for this compound.[2][3]

Experimental Protocol: Density Determination by Vibrating Tube Densitometry

The temperature-dependent density of this compound was determined using a vibrating tube densitometer. This method offers high precision and requires a small sample volume.

Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency. This frequency is dependent on the mass of the tube. When the tube is filled with a sample, the total mass changes, leading to a shift in the resonant frequency. The density of the sample can then be calculated from this frequency shift.

Apparatus:

-

Vibrating tube densitometer (e.g., Anton Paar DMA series)

-

Temperature-controlled circulating bath

-

Syringes for sample injection

-

This compound (high purity)

-

Reference standards (e.g., dry air and deionized water) for calibration

Procedure:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water. The oscillation periods of the empty tube and the tube filled with water are measured at various temperatures to determine the instrument constants.

-

Sample Preparation: The this compound sample is degassed to prevent the formation of bubbles in the measuring cell, which could affect the accuracy of the results.

-

Measurement: The degassed sample is injected into the measuring cell of the densitometer.

-

Temperature Equilibration: The temperature of the measuring cell is controlled by the circulating bath. The sample is allowed to thermally equilibrate at each target temperature.

-

Data Acquisition: Once the temperature is stable, the oscillation period of the U-tube filled with the sample is measured.

-

Density Calculation: The density of the this compound at each temperature is calculated using the measured oscillation period and the previously determined instrument constants.

Viscosity of this compound

Viscosity Data

| Compound | Temperature (°C) | Dynamic Viscosity (mPa·s) |

| This compound | 20 | 0.43[4] |

| Dichloromethane (CH₂Cl₂) | 15 | 0.449[5] |

| Dichloromethane (CH₂Cl₂) | 20 | ~0.43 |

| Dichloromethane (CH₂Cl₂) | 25 | 0.41[6][7] |

| Dichloromethane (CH₂Cl₂) | 30 | 0.393[5] |

Note: The viscosity of liquids generally decreases with increasing temperature.

Experimental Protocol: Viscosity Determination by Capillary Viscometry

Capillary viscometers are a common and accurate method for determining the viscosity of Newtonian fluids.

Principle: This method is based on Poiseuille's law, which states that the flow rate of a liquid through a capillary is directly proportional to the pressure drop and inversely proportional to the viscosity of the fluid. The time it takes for a fixed volume of liquid to flow through a calibrated capillary under the influence of gravity is measured.

Apparatus:

-

Ubbelohde or Cannon-Fenske capillary viscometer

-

Constant temperature water bath with a transparent window

-

Stopwatch

-

Pipettes

-

This compound

Procedure:

-

Viscometer Preparation: The viscometer is thoroughly cleaned and dried.

-

Sample Loading: A precise volume of this compound is introduced into the viscometer.

-

Temperature Equilibration: The viscometer is vertically mounted in the constant temperature bath and allowed to equilibrate for a specified time (e.g., 15-20 minutes).

-

Flow Time Measurement: The liquid is drawn up into the upper bulb of the viscometer by suction. The suction is then removed, and the time taken for the liquid meniscus to pass between two marked points on the capillary is accurately measured using a stopwatch.

-

Replicate Measurements: The measurement is repeated several times to ensure reproducibility.

-

Viscosity Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the viscometer constant and 't' is the average flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.

Conclusion

This technical guide provides essential data and methodologies for the density and viscosity of this compound. The availability of temperature-dependent density data represents a significant advancement for researchers requiring high accuracy in their experimental work. While comprehensive temperature-dependent viscosity data for this compound remains a gap in the current literature, the provided information serves as a valuable reference. The detailed experimental protocols offer a solid foundation for the accurate measurement of these critical physical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the operation procedure of rotational viscometer? Q&A | NBCHAO [en1.nbchao.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. preprints.org [preprints.org]

- 5. 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to the Solubility of Dichloromethane-d2 in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of dichloromethane-d2 (CD2Cl2), a deuterated solvent pivotal in nuclear magnetic resonance (NMR) spectroscopy and various organic reactions.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices.

Core Topic: this compound Solubility Profile

This compound, also known as deuterated methylene (B1212753) chloride, is a colorless, volatile liquid recognized for its utility as a solvent in chemical analysis and synthesis.[1][2][3] Its physical and chemical properties closely mirror those of its non-deuterated counterpart, dichloromethane (B109758) (CH2Cl2), including its broad miscibility with a wide range of organic solvents.[4] This miscibility is a key factor in its widespread use, particularly in NMR spectroscopy where it serves as a non-interfering medium for the analysis of hydrogen-containing compounds.[2][5]

Quantitative Solubility Data

While extensively described as being "miscible" or "soluble" in numerous organic solvents, specific quantitative solubility data for this compound is not extensively documented in readily available literature. The term "miscible" implies that the substances will mix in all proportions to form a homogeneous solution.[3] The following table summarizes the qualitative solubility of this compound in various common organic solvents based on available chemical data.[1][2][3][6]

| Organic Solvent | Common Abbreviation | Qualitative Solubility |

| Acetone | (CH₃)₂CO | Soluble[1][2][6] |

| Chloroform | CHCl₃ | Soluble[1][2][6] |

| Dimethylformamide | DMF | Miscible[1][2][3][6] |

| Ethanol | EtOH | Miscible[1][2][3][7] |

| Diethyl Ether | Et₂O | Miscible[1][2][3][7] |

| Tetrachloromethane | CCl₄ | Soluble[1][2][6] |

It is important to note that while "soluble" indicates that dissolution occurs, it does not specify the extent of solubility. For applications requiring precise concentrations, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, the following protocols provide a framework for determining the miscibility and quantitative solubility of this compound in a target organic solvent.

Protocol 1: Determination of Miscibility

This protocol is a straightforward method to qualitatively assess whether this compound is miscible, partially miscible, or immiscible with another organic solvent.

Materials:

-

This compound (CD2Cl2)

-

Test organic solvent

-

Graduated cylinders or pipettes

-

Test tubes with stoppers

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry test tube, add 2 mL of the test organic solvent.

-

Carefully add 2 mL of this compound to the same test tube.

-

Stopper the test tube and gently invert it several times to mix the liquids. For more thorough mixing, use a vortex mixer for 10-20 seconds.

-

Allow the mixture to stand for at least 5 minutes and observe the contents.

-

Observation:

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may separate over time.

-

Protocol 2: Quantitative Solubility Determination by Saturation Method

This protocol is designed to determine the concentration of a saturated solution of a solute (in cases where miscibility is not infinite) in a solvent at a specific temperature.

Materials:

-

This compound

-

Test organic solvent

-

Analytical balance

-

Volumetric flasks

-

Temperature-controlled water bath or incubator

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Syringes and filters

Procedure:

-

Prepare a series of standard solutions of this compound in the test solvent at known concentrations.

-

In a sealed vessel, add a known volume of the test solvent.

-

Add an excess amount of this compound to the solvent.

-

Seal the vessel and place it in a temperature-controlled environment (e.g., a 25°C water bath).

-

Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Allow the mixture to settle, ensuring any undissolved this compound forms a separate layer or sediment.

-

Carefully extract a known volume of the supernatant (the saturated solution) using a syringe, being cautious not to disturb the undissolved portion.

-

Filter the extracted sample to remove any suspended microdroplets.

-

Analyze the concentration of this compound in the filtered sample using a pre-calibrated analytical instrument such as a gas chromatograph.

-

The determined concentration represents the solubility of this compound in the test solvent at that specific temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the miscibility of this compound with an organic solvent.

References

- 1. This compound | 1665-00-5 [m.chemicalbook.com]

- 2. Cas 1665-00-5,this compound | lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. Dichloromethane - Wikipedia [en.wikipedia.org]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. environex.net.au [environex.net.au]

An In-depth Technical Guide to the Safety of Dichloromethane-d2

This guide provides comprehensive safety information for Dichloromethane-d2 (CAS No: 1665-00-5), also known as deuterated dichloromethane (B109758) or methylene (B1212753) chloride-d2, intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the substance's properties and associated hazards.

Chemical Identification and Physical Properties

This compound is the deuterated form of dichloromethane, where the two hydrogen atoms are replaced with deuterium (B1214612) isotopes.[1] It is a colorless, volatile liquid with a sweet, chloroform-like odor.[2][3] It is primarily used as a solvent in chemical reactions and for Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | CD₂Cl₂ | [5] |

| Molecular Weight | 86.9 g/mol / 86.94 g/mol | [5] |

| Appearance | Colorless liquid | [2][6] |

| Odor | Ethereal, chloroform-like, sweet | [2][3][6] |

| Melting Point | -97 °C / -142.6 °F | [2][6] |

| Boiling Point | 40 °C / 104 °F at 760 mmHg | [2][6] |

| Density / Specific Gravity | 1.33 - 1.362 g/mL at 25 °C (Water=1) | [2][4][6] |

| Vapor Pressure | 350 - 450 hPa at 20 °C | [2][6] |

| Vapor Density | 2.93 (Air=1) | [2] |

| Solubility | Moderately soluble to insoluble in water. Miscible with alcohol, ether, and dimethylformamide. | [2][4] |

| Refractive Index | n20/D 1.4217 - 1.422 |[4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a suspected carcinogen, causes skin and serious eye irritation, and may cause drowsiness or dizziness.[5]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[5] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness (narcotic effects).[5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[7] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[7] |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin.[7] |

Target Organs: The central nervous system (CNS), respiratory system, liver, blood, heart, and pancreas are potential target organs.[2][6][7]

Fire and Explosion Hazards

While it does not have a conventional flash point, this compound can form flammable vapor-air mixtures in larger volumes and may pose an explosion hazard in confined spaces.[8]

Table 3: Fire and Explosivity Data

| Property | Value | Source(s) |

|---|---|---|

| Flash Point | Not applicable / No information available | [2][6] |

| Autoignition Temperature | 556 °C / 1032.8 °F | [2][6] |

| Lower Explosion Limit (LEL) | 13 vol % | [2][6] |

| Upper Explosion Limit (UEL) | 22 - 23 vol % | [2][6] |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam. | [6][8] |

| Hazardous Combustion Products | Hydrogen chloride, phosgene, carbon monoxide (CO), and carbon dioxide (CO₂). |[2][6] |

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Toxicological Information

Exposure to this compound can cause adverse health effects. It is classified as a neurotoxin and is a probable human carcinogen based on animal studies.[9]

Table 4: Acute Toxicity Data

| Route | Species | Value |

|---|---|---|

| Oral LD50 | Rabbit | 1600 mg/kg[4] |

| Dermal LD50 | Rat | > 2000 mg/kg[4] |

-

Inhalation: High concentrations may cause central nervous system depression with symptoms like headache, dizziness, drowsiness, nausea, and in advanced stages, unconsciousness, coma, and respiratory failure.[2] It may also cause respiratory tract irritation.[7]

-

Skin Contact: Causes skin irritation with symptoms like burning pain, itching, and redness.[2] Prolonged contact can lead to skin burns and dermatitis due to its degreasing properties.[2] It may be absorbed through the skin.[2]

-

Eye Contact: Can cause severe irritation and possible eye burns.[2]

-

Ingestion: Harmful if swallowed, causing gastrointestinal irritation with nausea, vomiting, and diarrhea.[2][7]

Experimental Protocols & Safe Handling

While Safety Data Sheets (SDS) provide the results of toxicological and physical hazard assessments, they do not include the detailed experimental methodologies (e.g., OECD test guidelines) used to determine these values. The following sections describe the recommended protocols for safe handling, storage, and emergency procedures based on the compiled SDS information.

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2] Eyewash stations and safety showers must be readily accessible.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6]

-

Skin Protection: Wear appropriate protective gloves (e.g., Viton rubber, as latex and neoprene are not suitable) and clothing to prevent skin exposure.[2][10]

-

Respiratory Protection: If ventilation is inadequate or for operations where vapor exposure is likely, use a NIOSH-approved respirator or a self-contained breathing apparatus.[2]

-

The following diagram illustrates the logical workflow for the safe handling of this compound.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, flame, and direct sunlight.[2][11] Keep containers tightly closed.[2] The material is hygroscopic and may be sensitive to heat and light.[6][12] Store away from incompatible materials such as strong oxidizing agents, strong acids, amines, and active metals.[2][6]

-

Stability: The substance is stable under normal storage conditions but may decompose at temperatures above 120°C or with long-term light influence.[8][12]

First Aid and Emergency Procedures

Immediate action is required in case of exposure or spills.

The following diagram outlines the first aid procedures for various exposure routes.

In case of a spill or leak:

-

Evacuate and Ventilate: Remove all non-essential personnel from the area and ensure adequate ventilation.[2][7] Eliminate all sources of ignition.[2]

-

Contain Spill: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[2][7] Prevent runoff from entering storm sewers or waterways.[2]

-

Collect Waste: Place the absorbed material into a suitable, closed container for disposal as hazardous waste.[7]

-

Personal Protection: Use proper personal protective equipment as outlined in Section 5.1 during cleanup.[2]

References

- 1. CAS 1665-00-5: this compound | CymitQuimica [cymitquimica.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1665-00-5 [m.chemicalbook.com]

- 5. sds.chemdox.com [sds.chemdox.com]

- 6. fishersci.com [fishersci.com]

- 7. isotope.com [isotope.com]

- 8. terpconnect.umd.edu [terpconnect.umd.edu]

- 9. ehs.com [ehs.com]

- 10. cdn.modulor.de [cdn.modulor.de]

- 11. What are the precautions for the storage of dichloromethane - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 12. carlroth.com:443 [carlroth.com:443]

A Guide to the Safe Handling and Storage of Dichloromethane-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling and storage of Dichloromethane-d2 (CD2Cl2), a deuterated solvent crucial for Nuclear Magnetic Resonance (NMR) spectroscopy and other sensitive applications in research and drug development. Adherence to these guidelines is essential to ensure personnel safety, maintain solvent purity, and achieve reliable experimental outcomes.

Chemical and Physical Properties

This compound shares many physical properties with its non-deuterated counterpart, but its isotopic purity is critical for its intended applications. The following tables summarize key quantitative data.[1][2][3]

Table 1: General and Physical Properties

| Property | Value |

| Chemical Formula | CD₂Cl₂[1] |

| Molecular Weight | 86.94 g/mol [2][3] |

| Appearance | Colorless liquid[4][5] |

| Odor | Chloroform-like, sweet odor[5] |

| Density | 1.362 g/mL at 25 °C[2] |

| Melting Point | -97 °C to -95.1 °C[1][2] |

| Boiling Point | 39.6 °C to 40 °C[1][2] |

| Vapor Pressure | 448.0 mmHg at 25°C[1] |

| Refractive Index | n20/D 1.4217 - 1.422[2] |

| Solubility | Insoluble in water. Miscible with alcohol, ether, and dimethylformamide.[2] |

Table 2: Safety and Hazard Data

| Parameter | Value |

| Flash Point | Not applicable[4] |

| Autoignition Temperature | 556 °C[4] |

| Explosion Limits (in air) | Lower: 13 vol %, Upper: 23 vol %[4] |

| NFPA Rating (estimated) | Health: 2; Flammability: 1; Instability: 0[4] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness), H351 (Suspected of causing cancer)[6][7][8] |

| GHS Precautionary Statements | P201, P202, P261, P264, P271, P280, P302+P352, P305+P351+P338, P308+P313, P403+P233, P405, P501[8][9] |

Handling Precautions

Proper handling of this compound is critical to prevent exposure and contamination. The following procedures should be strictly followed.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]

-

Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[9]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., Viton® or laminate film; check manufacturer's compatibility data) and a lab coat.[6]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[9]

General Handling Practices

-

Avoid Inhalation and Contact: Do not breathe vapors and avoid contact with skin and eyes.[4][6]

-

Prevent Contamination: this compound is hygroscopic and readily absorbs moisture from the atmosphere.[10][11] Handle under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.[10]

-

Use Clean, Dry Glassware: All glassware, including NMR tubes and pipettes, should be oven-dried (e.g., at 150°C for at least 4 hours) and cooled in a desiccator before use.[10][12]

-

Proper Transfer Techniques: For transferring the solvent, use a syringe pre-flushed with dry nitrogen.[12] To minimize atmospheric exposure, consider using single-use ampules.[12]

-

Mixing: Use a vortex mixer instead of shaking to avoid contamination from the cap.[10][11]

-

After Handling: Wash hands thoroughly after handling the solvent.[4]

Storage Recommendations

Correct storage is vital for maintaining the quality and stability of this compound.

-

Container: Store in a tightly closed, properly labeled container.[4][13] Amber glass bottles are recommended to protect from light.[12]

-

Temperature: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[4][14] It is recommended to store below 40°C.[4] For long-term storage, refrigeration is advised to minimize decomposition.[12]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, amines, and active metals.[4][13]

-

Inert Atmosphere: For long-term storage and to maintain high purity, storing under an inert atmosphere is recommended.

Experimental Protocols

While specific experimental protocols will vary, the following general methodologies are crucial when working with this compound, particularly in NMR spectroscopy.

Protocol for Preparing a Moisture-Sensitive NMR Sample

-

Glassware Preparation: Place NMR tubes, pipettes, and any other necessary glassware in an oven at 150°C for a minimum of 4 hours (overnight is preferable).

-

Cooling: Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.[10]

-

Inert Atmosphere Transfer: Conduct all sample and solvent transfers in a glove box or under a steady stream of an inert gas like nitrogen or argon.

-

Solvent Pre-rinse: Before preparing the final sample, rinse the dried NMR tube with a small amount of this compound to exchange any residual protons on the glass surface.[11] Discard the rinse solvent.

-

Sample Preparation: Add the sample to the pre-rinsed NMR tube.

-

Solvent Addition: Using a dry syringe, transfer the required volume of this compound into the NMR tube.

-

Capping and Mixing: Cap the NMR tube securely and mix the contents using a vortex mixer.[10]

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.

Caption: Logical workflow for the safe handling and storage of this compound.

References

- 1. This compound | CAS#:1665-00-5 | Chemsrc [chemsrc.com]

- 2. This compound | 1665-00-5 [m.chemicalbook.com]

- 3. Methylene chloride-d2 | CH2Cl2 | CID 160586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Dichloromethane - Wikipedia [en.wikipedia.org]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. sds.chemdox.com [sds.chemdox.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ukisotope.com [ukisotope.com]

- 13. What are the precautions for the storage of dichloromethane - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 14. ehs.com [ehs.com]

Navigating the Matrix: A Technical Guide to the Chemical Compatibility of Dichloromethane-d2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compatibility of dichloromethane-d2 (CD₂Cl₂), a deuterated solvent pivotal in Nuclear Magnetic Resonance (NMR) spectroscopy and as a tracer in various chemical processes. Given the limited direct quantitative data for the deuterated form, this guide leverages the extensive compatibility data available for its non-deuterated counterpart, dichloromethane (B109758) (CH₂Cl₂), also known as methylene (B1212753) chloride. The isotopic substitution of hydrogen with deuterium (B1214612) does not significantly alter the bulk solvent properties; therefore, the data presented serves as a robust proxy for the chemical resistance of materials when exposed to this compound.

This document summarizes material compatibility, details standardized experimental protocols for chemical resistance testing, and provides a visual representation of a typical experimental workflow.

Material Compatibility Data

The following tables provide a summary of the chemical resistance of various plastics, elastomers, and metals to dichloromethane. The ratings are compiled from various chemical compatibility charts and are intended as a general guide. It is crucial to conduct specific testing for critical applications, as factors such as temperature, concentration, and exposure duration can significantly impact material performance.

Rating Key:

-

A - Excellent: Little to no effect.

-

B - Good: Minor effect, slight corrosion or discoloration.

-

C - Fair: Moderate effect, not recommended for continuous use.

-

D - Severe Effect: Not recommended for any use.

-

N/A: Information not available.

Table 1: Chemical Compatibility of Plastics with Dichloromethane

| Material | Rating | Notes |

| ABS (Acrylonitrile Butadiene Styrene) | D | Severe swelling and dissolution. |

| Acetal (Delrin®, POM) | D | Attacked and swells. |

| Acrylic (PMMA) | D | Dissolves. |

| CPVC (Chlorinated Polyvinyl Chloride) | C | Swelling and softening. |

| Epoxy | A | Generally resistant, but specific formulation should be tested. |

| Fluoropolymers (PTFE, FEP, PFA) | A | Excellent resistance. |

| Nylon | D | Attacked by chlorinated solvents. |

| Polycarbonate | D | Severe attack, crazing, and dissolution. |

| Polyethylene (LDPE, HDPE, UHMWPE) | C | Softening, swelling, and potential for stress cracking. |

| Polypropylene (PP) | C | Swelling and loss of strength. |

| Polystyrene (PS) | D | Dissolves. |

| PVC (Polyvinyl Chloride) | D | Severe attack and swelling. |

| PVDF (Kynar®) | B | Some swelling may occur at elevated temperatures. |

Table 2: Chemical Compatibility of Elastomers with Dichloromethane

| Material | Rating | Notes |

| Buna-N (Nitrile, NBR) | D | Severe swelling and degradation. |

| Butyl | D | Severe swelling. |

| EPDM (Ethylene Propylene Diene Monomer) | D | Severe swelling and degradation. |

| Fluorocarbon (FKM, Viton®) | B | Moderate swelling, but may be suitable for short-term contact. |

| Natural Rubber | D | Severe swelling and degradation. |

| Neoprene (Chloroprene) | D | Severe swelling and degradation. |

| Perfluoroelastomer (FFKM) | A | Excellent resistance, recommended for demanding applications.[1] |

| Polyurethane | D | Severe swelling and chemical attack. |

| Silicone | D | Significant swelling and loss of mechanical properties. |

Table 3: Chemical Compatibility of Metals with Dichloromethane

| Material | Rating | Notes |

| Aluminum | D | Can react, especially in the presence of moisture, forming acidic byproducts. |

| Brass | C | May be attacked, especially with moisture present. |

| Carbon Steel | B | Generally compatible when dry; moisture can lead to corrosion. |

| Copper | C | Prone to corrosion, particularly with moisture. |

| Stainless Steel (304, 316) | A | Excellent resistance to dry dichloromethane. |

Experimental Protocols

The evaluation of chemical compatibility is governed by standardized testing methods. The following are summaries of key protocols relevant to assessing the interaction of plastics with chemical agents like this compound.

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

This standard provides a framework for assessing the resistance of plastics to various chemicals.[2][3][4][5][6] The procedures involve exposing plastic specimens to the chemical and then evaluating changes in their physical and mechanical properties.

Key Procedures:

-

Specimen Preparation: Standard test specimens of the plastic material are prepared.

-

Initial Measurements: The weight, dimensions (length, width, thickness), and mechanical properties (e.g., tensile strength, hardness) of the specimens are measured and recorded.

-

Exposure Conditions:

-

Post-Exposure Analysis: After the exposure period, the specimens are removed, cleaned, and re-measured.

-

Evaluation of Changes: The percentage change in weight, dimensions, and mechanical properties is calculated. Visual changes such as discoloration, swelling, crazing, or dissolution are also noted.

ISO 22088-3: Plastics — Determination of resistance to environmental stress cracking (ESC) — Part 3: Bent strip method

This standard is specifically designed to evaluate the susceptibility of a thermoplastic material to environmental stress cracking when exposed to a chemical agent under strain.[7][8][9][10][11]

Key Procedures:

-

Specimen Preparation: Rectangular specimens of the plastic are prepared.

-

Application of Strain: The specimens are bent and clamped onto a form with a specific radius to induce a known level of strain on the outer surface.

-

Chemical Exposure: The strained specimens are then exposed to the chemical environment.

-

Observation: The specimens are observed over time for the appearance of cracks or crazes.

-

Failure Criterion: Failure is typically defined as the appearance of the first crack visible under specified magnification. The time to failure at a given strain level is recorded.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the chemical compatibility of a material with this compound, based on the principles outlined in the ASTM D543 standard.

Caption: Experimental workflow for chemical compatibility testing.

This guide provides a foundational understanding of the chemical compatibility of this compound with a range of common laboratory and industrial materials. For critical applications, it is imperative that the information presented here is supplemented with in-house testing under conditions that closely mimic the intended use.

References

- 1. marcorubber.com [marcorubber.com]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. coirubber.com [coirubber.com]

- 4. matestlabs.com [matestlabs.com]

- 5. infinitalab.com [infinitalab.com]

- 6. store.astm.org [store.astm.org]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. GSO ISO 22088-3:2013 - Standards Store - GCC Standardization Organization [gso.org.sa]

- 9. Standard DIN EN ISO 22088-3 [boutique.afnor.org]

- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 11. ahp-makina.com [ahp-makina.com]

Synthesis and Preparation of Dichloromethane-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of Dichloromethane-d2 (CD2Cl2), a crucial deuterated solvent in research and development, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. This document details the most prominent and efficient synthesis methodologies, complete with experimental protocols and quantitative data, to assist researchers in its preparation.

Introduction

This compound, also known as deuterated dichloromethane (B109758) or methylene (B1212753) chloride-d2, is an isotopologue of dichloromethane where the two hydrogen atoms are replaced by deuterium (B1214612) atoms.[1][2] Its primary application lies in its use as a solvent for NMR spectroscopy, as it allows for the analysis of proton-containing compounds without interference from the solvent's own hydrogen signals.[3] While commercially available, in-house synthesis can be a cost-effective alternative for large-scale needs or for specific research applications requiring high isotopic purity. This guide focuses on the most practical and well-documented synthesis method: phase-transfer catalytic H/D exchange, and also discusses alternative, albeit less common, synthetic routes.

Phase-Transfer Catalytic Deuteration of Dichloromethane

The most efficient and economically viable method for the synthesis of this compound is the direct deuteration of dichloromethane (CH2Cl2) via hydrogen-deuterium exchange. This process is effectively carried out using a deuterium source, typically deuterium oxide (D2O), in the presence of a strong base and a phase-transfer catalyst.[1][2]

The reaction involves the transfer of deuteroxide ions (OD-) from the aqueous phase to the organic phase (dichloromethane) by a phase-transfer catalyst, where the exchange of protons for deuterons occurs. This method is advantageous due to its relatively high yields, the progressive increase in deuterium incorporation with each cycle, and the ability to recover and reuse the deuterium source, which significantly contributes to the economy of the process.[1]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various experimental runs using the phase-transfer catalytic method, as detailed in U.S. Patent 4,967,021.

Table 1: Effect of Reaction Time on Deuterium Incorporation

| Reaction Time (hours) | % D/H Exchange | % of Equilibrium Maximum |

| 1 | 24.38 | 34.3 |

| 2 | 35.81 | 50.4 |

| 3 | 48.14 | 67.8 |

| 5 | 53.85 | 75.8 |

| 6 | 57.69 | 81.3 |

Conditions: CH2Cl2, D2O, Na2O, and Aliquat 336 at 10°-15° C. The calculated equilibrium maximum for these conditions is 71%.[1]

Table 2: Enhancement of Deuterium Incorporation by Sequential Recycling

| Recycle Number | Starting Material | Reaction Time (hours) | % Deuterium Incorporation | % of Equilibrium Maximum |

| 1 | CH2Cl2 | 15.5 | 42.4 | - |

| 2 | Product from Recycle 1 | 21 | 94.2 | 97 |

| 3 | Product from Recycle 2 | 55 | 98.57 | 99.6 |

Conditions: D2O (99.9% D), Na2O, and Aliquat 336 at 24° C.[1]

Detailed Experimental Protocol

The following protocol is adapted from the procedures described in U.S. Patent 4,967,021 for the synthesis of this compound with high isotopic enrichment through a multi-cycle process.

Materials:

-

Dichloromethane (CH2Cl2)

-

Deuterium oxide (D2O, 99.9% D)

-

Sodium oxide (Na2O)

-

Aliquat® 336 (Methyltricaprylylammonium chloride) or other suitable phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate)

-

Round-bottomed flask or a jacketed reaction vessel

-

Magnetic stirrer

-

Condenser

-

Distillation apparatus

-

Ice-water bath

Procedure:

First Cycle:

-

In a 500-mL glass-jacketed flask, place 16.70 g (0.84 mol) of D2O (99.9% D).

-

Cool the flask by circulating cold water (5° C) through the jacket.

-

While stirring, slowly add 10.33 g (0.16 mol) of Na2O in small portions to the cold D2O.

-

Once the Na2O is dissolved, replace the cold water in the jacket with water at 24° C.

-

Add a solution composed of 29.00 g (0.34 mol) of CH2Cl2 and 0.55 g (0.0014 mol) of Aliquat® 336 to the reaction mixture.

-

Continue stirring for 15.5 hours.

-

After the reaction period, distill the mixture. The deuterated dichloromethane will co-distill with a small amount of water as an azeotrope (b.p. 38.8° C). Collect the distillate.[1]

Subsequent Cycles for Higher Enrichment:

-

Prepare a fresh aqueous phase by reacting 16.70 g (0.84 mol) of D2O (99.9% D) with 10.33 g (0.16 mol) of Na2O in a cold-water jacketed flask as described above.

-

Allow the aqueous phase to reach 24° C.

-

Add the partially deuterated dichloromethane collected from the previous cycle along with 0.55 g (0.0014 mol) of Aliquat® 336 to the fresh aqueous phase.

-

Stir the mixture for an extended period (e.g., 21-55 hours) to achieve higher deuterium incorporation.

-

Monitor the progress of the reaction by taking aliquots from the organic layer and analyzing by 1H NMR.

-

Once the desired level of deuteration is achieved, recover the product by distillation.[1]

-

Repeat the cycle to achieve isotopic purity greater than 99%.[1]

Recovery of Deuterium Oxide: The residual aqueous phase contains a substantial amount of deuterium. D2O can be recovered by distillation of this aqueous phase and reused in subsequent deuteration procedures, which significantly improves the cost-effectiveness of the process.[1]

Visualizations

References

An In-depth Technical Guide to the Natural Abundance of Deuterium in Dichloromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a powerful tool in various scientific disciplines, including drug development, mechanistic studies, and environmental analysis. Its increased mass compared to protium (B1232500) (¹H) can lead to significant kinetic isotope effects, influencing reaction rates and metabolic pathways. Understanding the natural abundance of deuterium in common solvents like dichloromethane (B109758) (CH₂Cl₂) is crucial for accurately interpreting analytical data, particularly in quantitative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the natural abundance of deuterium with a focus on dichloromethane, detailing experimental protocols for its determination and the underlying principles.

Natural Abundance of Deuterium

The natural abundance of deuterium on Earth is not a fixed constant but varies depending on the source and history of the hydrogen atoms. The internationally recognized primary standard for hydrogen isotopes in water is Vienna Standard Mean Ocean Water (VSMOW).

While a specific value for the natural abundance of deuterium in commercially available dichloromethane is not readily found in the literature, it is fundamentally derived from the hydrogen sources used in its industrial synthesis. These sources are ultimately traced back to terrestrial water. Isotopic fractionation, the partitioning of isotopes between different substances or phases, occurs during the chemical manufacturing process. This means the precise deuterium content of dichloromethane can vary between manufacturers and even between production batches. Therefore, for high-precision studies, it is essential to determine the specific natural abundance of deuterium in the batch of dichloromethane being used.

For the purpose of this guide, the VSMOW value serves as the foundational reference point for the natural abundance of deuterium.

Table 1: Natural Abundance of Hydrogen Isotopes

| Isotope | Symbol | Natural Abundance (approximate %) |

| Protium | ¹H | 99.9844% |

| Deuterium | ²H or D | 0.0156% |

Table 2: Deuterium Abundance in Reference Standards

| Reference Standard | Deuterium Abundance (ppm) | Approximate D/H Ratio |

| Vienna Standard Mean Ocean Water (VSMOW) | 155.76 | 1:6420 |

Experimental Protocols for Determining Deuterium Abundance in Dichloromethane

The determination of the natural abundance of deuterium in dichloromethane can be accomplished using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS).

Quantitative Deuterium NMR (²H-NMR) Spectroscopy

Quantitative ²H-NMR is a direct method to determine the amount of deuterium at a specific molecular position.

Methodology:

-

Sample Preparation:

-

Prepare a precise mixture of the dichloromethane sample with a known amount of an internal standard.

-

The internal standard should be a deuterated compound with a well-defined isotopic purity and a resonance that does not overlap with the dichloromethane signal. A suitable standard could be deuterated chloroform (B151607) (CDCl₃) of high isotopic enrichment.

-